molecular formula C23H28O6 B134209 16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate CAS No. 77017-20-0

16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate

Cat. No.: B134209
CAS No.: 77017-20-0
M. Wt: 400.5 g/mol
InChI Key: LUROGHOZLOFASD-ZPDKUKPCSA-N
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Description

16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to naturally occurring corticosteroids produced by the adrenal cortex. This compound is often used in the treatment of various inflammatory and autoimmune conditions.

Scientific Research Applications

16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Employed in research on cellular signaling pathways and gene expression related to inflammation and immune response.

    Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.

    Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate typically involves multiple steps starting from a suitable steroid precursor. The process includes selective hydroxylation, oxidation, and acetylation reactions. Key reagents used in these steps include oxidizing agents like chromium trioxide and acetylating agents such as acetic anhydride.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to minimize impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acetylating Agents: Acetic anhydride, acetyl chloride.

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and acetylated derivatives of the original compound.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and transcription factors that play a role in the regulation of inflammation and immune function.

Comparison with Similar Compounds

    Prednisolone: Another synthetic corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

    Hydrocortisone: A naturally occurring corticosteroid with a broader range of physiological effects.

Uniqueness: 16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its stability and potency compared to other corticosteroids.

Properties

IUPAC Name

[2-[(8S,10S,13S,14S,16R,17S)-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-13(24)29-12-20(27)23(28)19(26)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h6-8,10,16,18-19,26,28H,4-5,9,11-12H2,1-3H3/t16-,18+,19-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUROGHOZLOFASD-ZPDKUKPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998301
Record name 16,17-Dihydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77017-20-0
Record name (16α)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4,9(11)-triene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77017-20-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,17-Dihydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16α,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate
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Record name 21-Acetyloxy-16,17-dihydroxy-pregna-1,4,9(11)-triene-3,20-dione, (16α)-
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